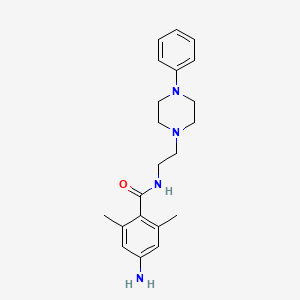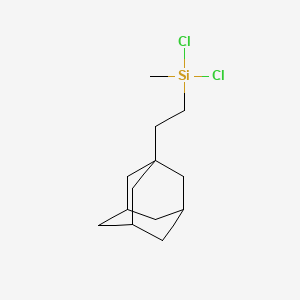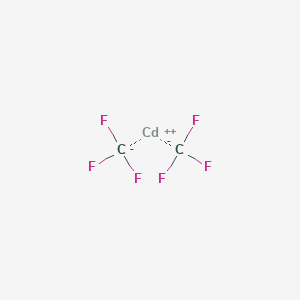
Cadmium, bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium, bis(trifluoromethyl)- is an organocadmium compound characterized by the presence of two trifluoromethyl groups attached to a cadmium atom. This compound is notable for its unique chemical properties, particularly its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium, bis(trifluoromethyl)- can be synthesized through the reaction of cadmium diethyl with trifluoromethyl iodide in chloroform at low temperatures. The reaction typically involves a molar ratio of 2.5:1 (trifluoromethyl iodide to cadmium diethyl) and is carried out at -40°C. The product precipitates as a white powder, which can be isolated and purified .
Industrial Production Methods: While specific industrial production methods for cadmium, bis(trifluoromethyl)- are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cadmium, bis(trifluoromethyl)- undergoes various chemical reactions, including:
Trifluoromethylation: Acts as a trifluoromethylating agent in reactions with carbonyl-iron halides, yielding trifluoromethyl iron complexes.
Fluorination: Can function as a fluorinating reagent under specific conditions, producing fluoroiron acetonitrile complexes.
Common Reagents and Conditions:
Solvents: Acetonitrile and ethers are commonly used solvents that influence the direction of the reaction.
Major Products:
Trifluoromethyl Iron Complexes: Formed in the presence of carbonyl-iron halides and acetonitrile.
Fluoroiron Acetonitrile Complexes: Produced under specific reaction conditions involving acetonitrile.
Scientific Research Applications
Cadmium, bis(trifluoromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cadmium, bis(trifluoromethyl)- primarily involves its ability to transfer trifluoromethyl groups to other molecules. This process is facilitated by the formation of trifluoromethyl radicals, which can react with various substrates under photoredox catalysis . The compound’s reactivity is influenced by the solvent and reaction conditions, which determine the formation of specific products .
Comparison with Similar Compounds
Bis(trifluoromethyl)mercury: Another organometallic compound with similar trifluoromethylating properties.
Bis(trifluoromethyl)bismuth: Known for its use in trifluoromethylation reactions.
Uniqueness: Cadmium, bis(trifluoromethyl)- is unique due to its specific reactivity and the ability to act as both a trifluoromethylating and fluorinating agent under different conditions . Its versatility in forming various products makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
33327-66-1 |
|---|---|
Molecular Formula |
C2CdF6 |
Molecular Weight |
250.43 g/mol |
IUPAC Name |
cadmium(2+);trifluoromethane |
InChI |
InChI=1S/2CF3.Cd/c2*2-1(3)4;/q2*-1;+2 |
InChI Key |
GSZXFFUDLBJEEO-UHFFFAOYSA-N |
Canonical SMILES |
[C-](F)(F)F.[C-](F)(F)F.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


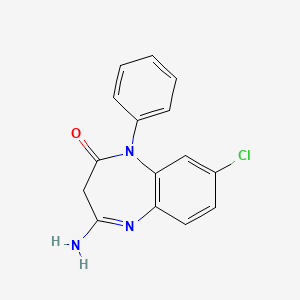
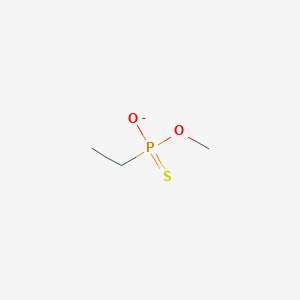

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
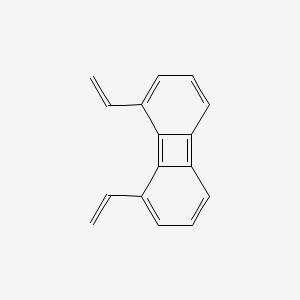
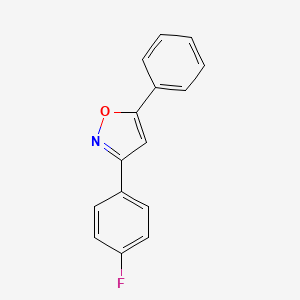


![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
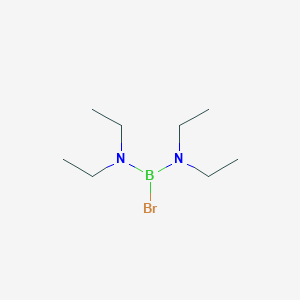
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)
